molecular formula C14H12FN3S B2970670 N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine CAS No. 345616-09-3

N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2970670
CAS No.: 345616-09-3
M. Wt: 273.33
InChI Key: QVDXMPBRWJUEAF-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is a thieno[2,3-d]pyrimidine derivative, a fused heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery . This compound belongs to a class of molecules known for a broad spectrum of potential biological activities, which include serving as key scaffolds for antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer agent research . The molecular structure consists of a thiophene ring fused with a pyrimidine moiety, substituted with a 2-fluorophenyl group, which is a common pharmacophore in drug design . From a crystal engineering perspective, related thieno[2,3-d]pyrimidine analogs demonstrate that crystal packing and stability are governed by a hierarchy of intermolecular interactions, including strong N–H⋯N hydrogen-bonded dimers, as well as weaker C–H⋯π, C–H⋯S, and S⋯C interactions . Understanding these intermolecular forces is crucial for research in crystal engineering and materials science. This product is intended for research and development purposes in a laboratory setting only. FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY DIAGNOSIS OR THERAPEUTIC USE.

Properties

IUPAC Name

N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3S/c1-8-9(2)19-14-12(8)13(16-7-17-14)18-11-6-4-3-5-10(11)15/h3-7H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDXMPBRWJUEAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NC3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting with commercially available precursors. One common synthetic route includes the following steps:

  • Condensation Reaction: The initial step involves the condensation of 2-fluorophenylamine with an appropriate thieno[2,3-d]pyrimidin-4-amine derivative.

  • Chlorination: The intermediate product undergoes chlorination to introduce chlorine atoms at specific positions.

  • Nucleophilic Substitution: The final step involves a nucleophilic substitution reaction to replace the chlorine atoms with methyl groups at the 5 and 6 positions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and purity. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like alkyl halides and amines are employed, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives, depending on the specific oxidation conditions.

  • Reduction Products: Reduced forms of the compound, which may exhibit different biological activities.

  • Substitution Products: Derivatives with different functional groups, potentially altering the compound's properties.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibitors and receptor modulators. Its interactions with biological targets can provide insights into cellular processes and disease mechanisms.

Medicine: N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine has been explored for its medicinal properties, including its potential as an anti-inflammatory, anticancer, or antimicrobial agent. Ongoing research aims to develop derivatives with enhanced therapeutic efficacy and reduced side effects.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications, including the production of advanced materials.

Mechanism of Action

The mechanism by which N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with molecular targets such as enzymes or receptors. The binding of the compound to these targets can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved would vary based on the specific biological or medical context.

Comparison with Similar Compounds

  • N-(4-fluorophenyl)piperidin-4-amine: This compound shares a similar fluorophenyl group but differs in its core structure.

  • N-methylthieno[2,3-d]pyrimidin-4-amine: This compound lacks the fluorophenyl group and has a simpler structure.

Uniqueness: N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine stands out due to its unique combination of fluorophenyl and methyl groups on the thieno[2,3-d]pyrimidin-4-amine core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications.

Overview of the Compound

  • IUPAC Name : this compound
  • Molecular Formula : C14H13ClFN3S
  • Molecular Weight : 309.79 g/mol
  • CAS Number : 1216412-66-6

This compound is part of a broader class of thienopyrimidines that have been investigated for various pharmacological properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes including acylation and nucleophilic substitutions. The characterization is usually confirmed through spectroscopic methods such as NMR and mass spectrometry. A related synthesis example involves the preparation of phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, which serves as an important intermediate in antitumor drug development (Gan et al., 2021) .

Antimicrobial and Antifungal Properties

Research indicates that thienopyrimidine derivatives exhibit substantial antimicrobial and antifungal activities. For instance, compounds derived from similar structures have shown efficacy against fungi like Rhizoctonia solani and Botrytis cinerea (Ren et al., 2007) . The structural modifications in these compounds are crucial for enhancing their biological activity.

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. A study on pyrimidine derivatives demonstrated their ability to inhibit COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib (IC50 = 0.04 μmol) . This suggests a promising avenue for developing new anti-inflammatory agents.

Anticancer Potential

The compound's anticancer potential is underscored by studies on pyridothienopyrimidine derivatives that inhibit Pim-1 kinase, a target in various cancers. Some derivatives exhibited IC50 values as low as 1.18 μM against cancer cell lines such as MCF7 and HCT116 (Kumar et al., 2017; Martarello et al., 2001) . This highlights the potential for developing targeted cancer therapies based on this compound.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

  • Target Interactions : The compound interacts with critical inflammatory mediators such as prostaglandin E2 and inducible nitric oxide synthase.
  • Modulation of Pathways : It inhibits the expression and activity of pro-inflammatory cytokines and enzymes involved in inflammation .

Pharmacokinetics and Drug-Likeness

Research has focused on improving the pharmacokinetic properties of pyrimidine derivatives to enhance their drug-likeness. Studies indicate that modifications can improve absorption, distribution, metabolism, excretion (ADME), and toxicity profiles .

Future Directions

The ongoing research into this compound suggests several future avenues:

  • Development of Novel Anticancer Agents : Continued exploration into its anticancer properties could lead to new therapies targeting specific kinases.
  • Enhanced Anti-inflammatory Drugs : Further structural modifications may yield more potent anti-inflammatory agents with fewer side effects.
  • Neuroimaging Applications : Investigating its potential in neuroimaging could provide insights into receptor distributions relevant for neurological disorders .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Gewald Reaction : Condensation of 2-butanone, sulfur, and ethyl cyanoacetate under excess diethylamine to form ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (intermediate) .

Cyclization : Reaction with cyanamide in concentrated HCl to form the thieno[2,3-d]pyrimidin-4(3H)-one core .

Amination : Introduction of the 2-fluorophenyl group via nucleophilic aromatic substitution (SNAr) or coupling reactions under acidic conditions .
Key conditions: Temperature control (e.g., 45°C for cyanamide cyclization) and stoichiometric ratios are critical for yield optimization.

Q. How is the compound characterized structurally post-synthesis?

  • Methodological Answer :

  • 1H/13C NMR : Confirms substituent positions (e.g., methyl groups at C5/C6, fluorophenyl ring integration) .
  • FTIR : Validates functional groups (e.g., C=O stretch at ~1654 cm⁻¹, NH bending at ~1614 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Determines molecular ion peaks (e.g., m/z 317.06 for fluorophenyl derivatives) .
  • Single-Crystal X-ray Diffraction : Used for advanced confirmation of 3D structure in select studies .

Q. What in vitro assays are used for initial biological screening?

  • Methodological Answer :

  • COX-1/COX-2 Inhibition :
  • Compounds are screened at six concentrations (0.01–500 μM) using ovine COX-1 and human recombinant COX-2 enzymes.
  • PGF2α production is measured via enzyme immunoassay (EIA) with indomethacin as a reference (IC50 COX-1 = 0.68 μM, COX-2 = 18.3 μM) .
  • Selectivity Index (SI) : Calculated as SI = COX-1 IC50 / COX-2 IC50. For example, compound 5 (para-fluorophenyl derivative) showed SI = 4.81 .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent electronegativity) influence COX-2 selectivity?

  • Methodological Answer :

  • Electron-Withdrawing Groups (e.g., -F) : Enhance COX-2 affinity by increasing dipole interactions in the hydrophobic pocket. For example:
  • para-Fluorophenyl (compound 5): IC50 COX-2 = 42.19 μM, SI = 4.81 .
  • para-Methoxyphenyl (compound 6): Reduced affinity (IC50 COX-2 = 142.71 μM, SI = 4.11) due to electron-donating effects .
  • Steric Effects : Bulky substituents (e.g., trifluoromethyl at ortho position) disrupt binding (compound 9: IC50 COX-2 = 189.05 μM, SI = 0.12) .
  • Computational Docking : Used to model interactions with COX-2 active site residues (e.g., Arg120, Tyr355) .

Q. How can metabolic stability of the thieno[2,3-d]pyrimidine core be improved?

  • Methodological Answer :

  • Metabolite Identification (MetID) : Hydroxylation of the 5,6-dimethyl group and thiophene sulfur oxidation are major pathways in human hepatic microsomes .
  • Core Modifications :
  • Replacing dimethyl groups with fused rings (e.g., cyclopenta) retains potency but does not reduce clearance .
  • Ether linkers (vs. amides) improve CNS penetration (Kp > 1) but require further optimization for metabolic stability .

Q. How to resolve contradictions in SAR data across derivatives?

  • Methodological Answer :

  • Comparative IC50 Analysis : For example, compound 5 (fluorophenyl) vs. compound 6 (methoxyphenyl) highlights the role of electronegativity .
  • Crystallographic Studies : Resolve ambiguities in binding modes (e.g., X-ray structures of COX-2 complexes) .
  • Dose-Response Curves : Validate outliers using triplicate assays and statistical validation (e.g., p < 0.05) .

Q. What computational strategies aid in designing derivatives with nanomolar potency?

  • Methodological Answer :

  • Molecular Dynamics Simulations : Predict binding stability of fluorophenyl derivatives in COX-2 pockets .
  • QSAR Models : Relate substituent properties (e.g., Hammett σ values) to IC50 data .
  • Free Energy Perturbation (FEP) : Optimize substituent interactions (e.g., fluorine vs. chlorine) .

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